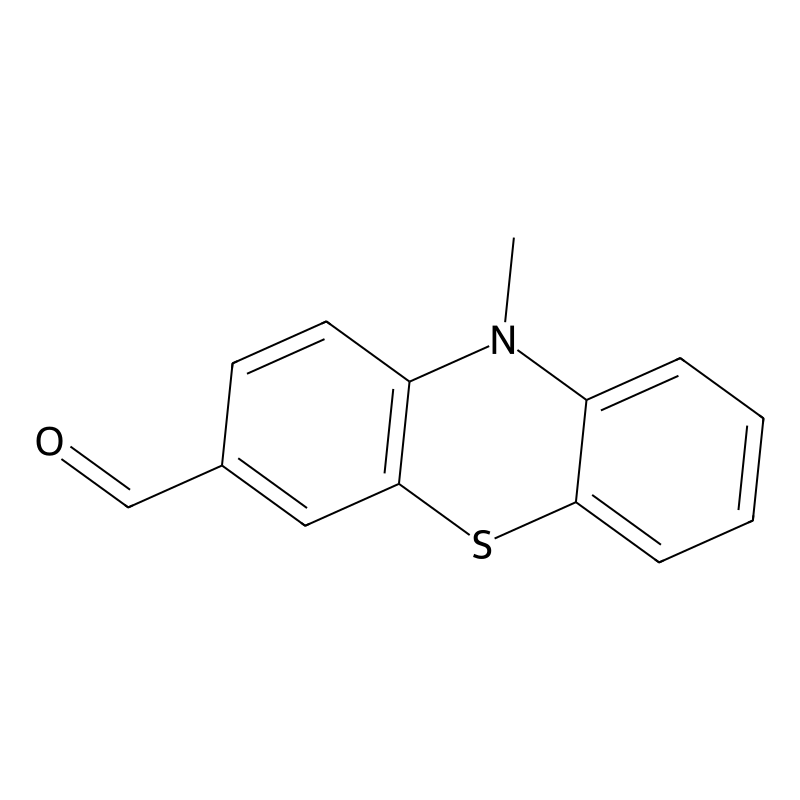

10-Methyl-10H-phenothiazine-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

10-Methyl-10H-phenothiazine-3-carbaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NOS. It is characterized by a phenothiazine backbone, which consists of a sulfur and nitrogen-containing heterocyclic structure. The compound features a methyl group at the 10 position and an aldehyde functional group at the 3 position, contributing to its unique reactivity and properties. This compound is classified under the category of phenothiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and materials science .

Use in Proteomics Research:

10-Methyl-10H-phenothiazine-3-carbaldehyde is a valuable tool in proteomics research, particularly for protein cross-linking. Cross-linking involves linking nearby protein chains together using a chemical linker, allowing researchers to study protein-protein interactions and the structure of protein complexes. 10-Methyl-10H-phenothiazine-3-carbaldehyde is a cleavable cross-linker, meaning it can be cleaved under specific conditions to release the cross-linked proteins for further analysis. This property makes it advantageous for studying dynamic protein interactions that may change over time or under different cellular conditions. [Source: Santa Cruz Biotechnology - ]

Other Potential Applications:

While research on 10-Methyl-10H-phenothiazine-3-carbaldehyde is primarily focused on its role in proteomics, there are also suggestions of its potential applications in other areas, such as:

- Drug discovery: The phenothiazine core structure is present in various drugs, and some studies suggest that 10-Methyl-10H-phenothiazine-3-carbaldehyde may have potential for further development into therapeutic agents. [Source: BLD Pharm - ]

- Material science: The unique properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde, such as its aromatic structure and reactivity, might be explored for the development of novel materials with specific functionalities.

- Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols or other derivatives upon reaction with nucleophiles.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

- Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

The biological activity of 10-Methyl-10H-phenothiazine-3-carbaldehyde is notable, particularly in the context of its potential therapeutic applications. Compounds in the phenothiazine class have been studied for their:

- Antipsychotic Properties: Many phenothiazines are used as antipsychotic medications, influencing neurotransmitter pathways in the brain.

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.

- Fluorescent Properties: Certain studies have highlighted its fluorescence, which may be useful in biological imaging or as a probe in biochemical assays .

The synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde can be achieved through various methods:

- From Phenothiazine Derivatives:

- Starting from 10-methylphenothiazine, oxidation can be performed to introduce the aldehyde group.

- Using Aldehyde Precursors:

- Condensation reactions involving suitable aldehydes and amines can yield this compound.

- Fluorescent Derivative Synthesis:

10-Methyl-10H-phenothiazine-3-carbaldehyde has several applications across various fields:

- Biochemical Research: It serves as a useful reagent in proteomics research due to its ability to form stable adducts with biomolecules.

- Material Science: Its fluorescence properties make it suitable for incorporation into polymers or nanomaterials for optical applications.

- Pharmaceutical Development: As a derivative of phenothiazines, it may contribute to the development of new therapeutic agents targeting psychiatric disorders or infections .

Interaction studies involving 10-Methyl-10H-phenothiazine-3-carbaldehyde focus on:

- Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.

- Cellular Uptake: Studies examining how effectively this compound enters cells could help assess its bioavailability and efficacy in biological systems.

These studies are crucial for understanding both the pharmacokinetics and pharmacodynamics of this compound in potential therapeutic contexts .

Several compounds share structural similarities with 10-Methyl-10H-phenothiazine-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenothiazine | Base structure | Used primarily as an antipsychotic agent |

| 10-Chloro-10H-phenothiazine | Chlorinated derivative | Exhibits different reactivity profiles |

| 2-Methyl-10H-phenothiazine | Methylated variant | Different biological activity spectrum |

| Thioridazine | Antipsychotic | Known for sedative effects |

Uniqueness of 10-Methyl-10H-phenothiazine-3-carbaldehyde:

This compound stands out due to its specific aldehyde functionality, which enhances its reactivity compared to other phenothiazines. Its potential applications in both biological and material sciences further distinguish it from similar compounds, making it a subject of interest for ongoing research .

Molecular Structure and Nomenclature

International Union of Pure and Applied Chemistry Naming and Alternative Designations

The compound 10-Methyl-10H-phenothiazine-3-carbaldehyde possesses the International Union of Pure and Applied Chemistry systematic name "10-methylphenothiazine-3-carbaldehyde" [1]. This designation follows standard nomenclature conventions for phenothiazine derivatives, where the position of substituents is clearly indicated through numerical locants. The compound is catalogued under Chemical Abstracts Service registry number 4997-36-8, providing a unique identifier for scientific and commercial applications [1] [2].

Alternative designations for this compound include several synonymous names that reflect different naming conventions [1]. The systematic name "10H-phenothiazine-3-carboxaldehyde, 10-methyl-" represents an alternative International Union of Pure and Applied Chemistry format [1]. The descriptor "3-Formyl-10-methylphenothiazine" emphasizes the presence of the formyl functional group at the 3-position while indicating the methyl substitution at the nitrogen atom [1]. Additional identifiers include the molecular descriptor language number MFCD00778352 and the DSSTox Substance identification code DTXSID50347093 [1] [2].

The compound appears in various chemical databases under abbreviated forms and commercial designations [3] [4]. Scientific literature frequently employs these alternative names depending on the specific focus of research, whether emphasizing the aldehyde functionality or the phenothiazine backbone structure [5] [6].

Structural Representation and Molecular Framework

The molecular formula C14H11NOS defines the elemental composition of 10-Methyl-10H-phenothiazine-3-carbaldehyde [1]. The molecular weight is precisely calculated as 241.31 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications [1]. The exact mass measurement of 241.05613515 Daltons provides high-precision molecular identification for analytical purposes [1].

The International Chemical Identifier representation "InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3" provides a standardized structural encoding system [1]. This notation captures the complete connectivity and stereochemical information necessary for computational chemistry applications. The corresponding International Chemical Identifier Key "DZCOHLCHTVMOJU-UHFFFAOYSA-N" serves as a shortened hash code for database searches and molecular matching algorithms [1].

The Simplified Molecular Input Line Entry System notation "CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31" offers an alternative linear representation of the molecular structure [1]. This format facilitates computational analysis and molecular modeling studies by providing a machine-readable structural description that preserves all essential bonding information.

Phenothiazine Core Characteristics

The phenothiazine core structure represents a tricyclic heterocyclic system containing both sulfur and nitrogen heteroatoms [7] [8]. This fundamental scaffold consists of two benzene rings fused to a central six-membered thiazine ring, creating a butterfly-like molecular architecture [7] [9]. The heteroatoms occupy specific positions within the ring system, with sulfur at position 5 and nitrogen at position 10, following standard numbering conventions [10].

The phenothiazine framework exhibits distinctive electronic properties due to the presence of electron-rich sulfur and nitrogen atoms [9] [11]. These heteroatoms confer strong electron-donating characteristics to the molecular system, significantly influencing both chemical reactivity and physical properties [9]. The planar or near-planar configuration of the tricyclic system promotes efficient π-electron delocalization across the entire molecular framework [12] [11].

The central thiazine ring adopts a folded conformation in many derivatives, creating the characteristic butterfly geometry observed in phenothiazine compounds [13] [14]. This structural feature influences intermolecular interactions and solid-state packing arrangements, affecting both physical properties and crystallization behavior [14]. The phenothiazine core demonstrates exceptional thermal and electrochemical stability, making it valuable for various chemical applications [11].

Physical Properties

Physical State and Appearance

10-Methyl-10H-phenothiazine-3-carbaldehyde exists as a solid under standard laboratory conditions [2] [15]. The compound typically appears as a crystalline material, consistent with the ordered molecular packing observed in related phenothiazine derivatives [15]. Multiple chemical suppliers report the substance in solid form, confirming its stable crystalline nature at ambient temperature and pressure conditions [4] [5] [16].

The molecular complexity value of 296, as computed by established algorithms, indicates a moderately complex structure that contributes to its solid-state stability [1]. The heavy atom count of 17 atoms provides sufficient molecular mass and intermolecular interactions to maintain the crystalline state under normal storage conditions [1]. The covalently-bonded unit count of 1 confirms that the compound exists as discrete molecular entities rather than extended polymeric structures [1].

Commercial suppliers consistently recommend storage under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to maintain optimal stability [2] [15]. This storage requirement suggests moderate sensitivity to environmental conditions while confirming the compound's inherent stability as a crystalline solid.

Melting Point and Boiling Point Parameters

Experimental determination of the melting point for 10-Methyl-10H-phenothiazine-3-carbaldehyde yields a value of 89 degrees Celsius [17]. This melting point falls within the typical range observed for substituted phenothiazine derivatives, reflecting the influence of both the aldehyde substituent and the methyl group on the crystal lattice stability [17]. The relatively moderate melting point facilitates handling and purification procedures in synthetic chemistry applications.

The boiling point has been determined to occur at 270-280 degrees Celsius under reduced pressure conditions of 13 Torr [17]. This elevated boiling point, even under vacuum conditions, demonstrates the strong intermolecular interactions present in the liquid phase [17]. The significant difference between melting and boiling points indicates a stable liquid phase over a wide temperature range, characteristic of organic compounds with moderate molecular weight and polar functional groups.

The thermal stability range between the melting and boiling points provides a substantial operational window for synthetic manipulations and purification procedures. The predicted density of 1.281±0.06 grams per cubic centimeter suggests a compact molecular packing arrangement that contributes to the observed thermal stability [17].

Solubility Profile in Various Solvents

The solubility characteristics of 10-Methyl-10H-phenothiazine-3-carbaldehyde reflect the combined influence of the polar aldehyde functional group and the lipophilic phenothiazine backbone . The compound demonstrates solubility in organic solvents such as dichloromethane and chloroform due to favorable interactions between the aromatic system and these solvents . The planar structure of the phenothiazine moiety promotes π-π stacking interactions, influencing both solubility and stability in organic solvents .

Related phenothiazine compounds exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, which can stabilize the molecular system through hydrogen bonding interactions [20]. The presence of the aldehyde functional group introduces additional polarity that affects the overall solubility profile in various solvent systems [20]. Spectroscopic studies indicate that solvent polarity influences the optical properties of phenothiazine derivatives, suggesting significant solvation effects [20].

The lipophilicity characteristics, as reflected in the XLogP3 value of 3.2, indicate moderate hydrophobic character that influences partitioning behavior between polar and nonpolar phases [1]. This balanced polarity profile makes the compound suitable for various synthetic applications requiring different solvent systems for reaction optimization and product isolation.

Spectroscopic Characteristics

Infrared Spectroscopy Analysis

Infrared spectroscopy of 10-Methyl-10H-phenothiazine-3-carbaldehyde reveals characteristic absorption bands that provide definitive structural identification [21]. The aldehyde carbonyl stretch appears as a prominent band in the infrared spectrum, serving as a diagnostic feature for confirming the presence of the formyl functional group [21]. Comprehensive vibrational analysis has been conducted using both experimental measurements and quantum chemical calculations to assign fundamental vibrational modes [21].

The phenothiazine skeleton exhibits characteristic vibrational patterns that distinguish it from other heterocyclic systems [21]. Ring vibrations associated with the benzene portions of the molecule appear in expected regions, while the central thiazine ring contributes unique vibrational signatures [21]. The methyl substituent at the nitrogen position introduces additional vibrational modes that can be clearly identified in the infrared spectrum [21].

Fourier transform infrared spectroscopy provides detailed information about molecular vibrations, with calculated frequencies showing excellent agreement with experimental observations [21]. The relative mean deviations between measured and calculated frequencies fall below 1%, indicating high accuracy in vibrational assignments [21]. Normal coordinate analysis has been applied for complete interpretation of the vibrational fundamentals, providing comprehensive understanding of the molecular dynamics [21].

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 10-Methyl-10H-phenothiazine-3-carbaldehyde through both proton and carbon-13 analysis [1] [22]. The compound exhibits characteristic resonance patterns that confirm the proposed molecular structure and substitution pattern [22]. High-resolution nuclear magnetic resonance techniques enable precise assignment of individual nuclear environments within the molecular framework.

Proton nuclear magnetic resonance analysis reveals distinct resonance signals corresponding to the various hydrogen environments present in the molecule [22]. The aldehyde proton appears as a characteristic downfield signal, providing unambiguous confirmation of the formyl functional group [22]. Aromatic protons from the phenothiazine system exhibit complex multipicity patterns reflecting the electronic environment and coupling interactions within the tricyclic framework [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through observation of all carbon environments in the molecule [22]. The carbonyl carbon of the aldehyde group appears in the characteristic chemical shift range for aromatic aldehydes [22]. Structural investigations combining nuclear magnetic resonance with other spectroscopic methods have been completed with molecular mechanics and semi-empirical density functional theory calculations to support structural assignments [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 10-Methyl-10H-phenothiazine-3-carbaldehyde provides molecular weight confirmation and fragmentation pattern information [1]. The molecular ion peak appears at mass-to-charge ratio 241, corresponding precisely to the calculated molecular weight [1]. Gas chromatography-mass spectrometry data shows the molecular ion as the base peak at mass 241, with significant fragment ions at mass 226 and 198 [1].

The fragmentation pattern reveals characteristic loss pathways that provide structural information about the molecular architecture [1]. The fragment at mass 226 likely corresponds to loss of the methyl group from the nitrogen position, while the fragment at mass 198 may result from additional loss of the aldehyde functional group [1]. These fragmentation patterns are consistent with known behavior of phenothiazine derivatives under electron impact ionization conditions.

Multiple mass spectrometry datasets are available from different sources, providing comprehensive coverage of the fragmentation behavior under various ionization conditions [1]. The total peak count of 122 fragments indicates extensive fragmentation under standard electron impact conditions, offering detailed structural information for analytical confirmation [1]. The consistent appearance of the molecular ion peak across different mass spectrometry techniques confirms the stability of the molecular ion under various analytical conditions.

Ultraviolet-Visible Spectroscopy Profile

Ultraviolet-visible spectroscopy of 10-Methyl-10H-phenothiazine-3-carbaldehyde reveals characteristic absorption patterns that reflect the extended π-electron system of the phenothiazine framework [20] [23] [14]. The compound exhibits two main types of absorption bands: high-energy transitions up to 300 nanometers attributed to π-π* transitions of individual aromatic rings, and broad absorption bands beyond 300 nanometers corresponding to charge transfer transitions across the entire molecular system [14].

Related phenothiazine compounds demonstrate absorption maxima around 408 nanometers, indicating strong electronic transitions in the visible region [20]. The absorption behavior shows slight solvatochromism, with bathochromic shifts observed when transitioning from less polar to more polar solvents [20]. Dimethyl sulfoxide solutions exhibit enhanced absorption wavelengths due to stabilizing hydrogen bonding interactions with the solvent [20].

The photophysical properties of phenothiazine derivatives include fluorescence emission characteristics that provide additional spectroscopic signatures [20] [14]. Emission studies reveal broad fluorescence bands with significant Stokes shifts, indicating substantial structural reorganization in the excited state [20]. The combination of absorption and emission spectroscopy provides comprehensive characterization of the electronic properties and excited-state behavior of the molecular system [14].

Computational Chemical Properties

XLogP3 and Lipophilicity Parameters

The XLogP3 value for 10-Methyl-10H-phenothiazine-3-carbaldehyde is calculated as 3.2, indicating moderate lipophilic character [1]. This lipophilicity parameter reflects the balance between the hydrophobic phenothiazine backbone and the polar aldehyde functional group [1]. The XLogP3 computation method provides reliable prediction of partition coefficient behavior between octanol and water phases, serving as an important descriptor for molecular property assessment.

The lipophilicity value falls within the acceptable range for organic compounds with balanced polarity characteristics [13]. Comparative analysis with related phenothiazine derivatives shows that the methyl substitution and aldehyde functionality contribute to the overall partition coefficient in predictable ways [13]. The moderate lipophilicity suggests favorable characteristics for various applications requiring balanced solubility properties.

Computational analysis indicates that the XLogP3 value correlates well with observed solubility behavior in different solvent systems [1]. The topological polar surface area of 45.6 square Angstroms complements the lipophilicity assessment by quantifying the polar surface available for intermolecular interactions [1]. These combined parameters provide comprehensive understanding of the molecular polarity and solvation characteristics.

Hydrogen Bond Donor and Acceptor Characteristics

Computational analysis reveals that 10-Methyl-10H-phenothiazine-3-carbaldehyde contains zero hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. The absence of hydrogen bond donors reflects the molecular structure, which lacks hydroxyl, amino, or other proton-donating functional groups [1]. The three hydrogen bond acceptor sites correspond to the nitrogen atom in the phenothiazine ring, the sulfur atom, and the oxygen atom of the aldehyde functional group [1].

The hydrogen bonding characteristics significantly influence intermolecular interactions and molecular recognition processes [24]. The oxygen atom of the aldehyde group serves as the primary hydrogen bond acceptor due to the high electron density localized on this heteroatom [24]. The nitrogen and sulfur atoms within the phenothiazine ring system provide additional sites for hydrogen bond acceptance, though with reduced basicity compared to the carbonyl oxygen [24].

These hydrogen bonding parameters affect both physical properties and chemical reactivity patterns [1]. The limited hydrogen bonding capability influences solubility characteristics and crystallization behavior, contributing to the observed solid-state properties [1]. Computational predictions based on hydrogen bonding assessments align well with experimental observations of molecular behavior in various chemical environments.

Rotatable Bond Assessment

The rotatable bond count for 10-Methyl-10H-phenothiazine-3-carbaldehyde is calculated as 1, corresponding to the single bond connecting the aldehyde carbon to the aromatic ring system [1]. This low rotatable bond count indicates a relatively rigid molecular structure with limited conformational flexibility [1]. The constrained geometry results from the tricyclic nature of the phenothiazine backbone, which restricts internal rotation around most carbon-carbon bonds.

The single rotatable bond allows for limited conformational variation primarily involving rotation of the aldehyde group relative to the aromatic plane [1]. This rotational freedom can influence molecular packing arrangements in the solid state and may affect intermolecular interactions [1]. However, the overall molecular rigidity ensures consistent three-dimensional structure across different environments.

Comparative analysis with other phenothiazine derivatives shows that the rotatable bond count remains low across this chemical class [25]. The constrained molecular geometry contributes to the thermal stability and crystalline properties observed for these compounds [25]. The limited conformational flexibility simplifies computational modeling and structure-activity relationship studies for phenothiazine-based molecular systems.

Molecular Orbital Theory Applications

Molecular orbital calculations provide detailed information about the electronic structure and properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde [26] [27] [28]. Density functional theory studies using the B3LYP functional with appropriate basis sets reveal the frontier molecular orbital characteristics [28] [29]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important descriptors for understanding chemical reactivity and electronic properties [26] [29].

The phenothiazine system exhibits characteristic molecular orbital patterns with significant electron density localization on the heteroatoms [26] [28]. Semi-empirical calculations using AM1 methodology have been employed to study electronic properties of phenothiazine derivatives, providing reliable results for structure-activity relationship analysis [26]. The molecular orbital energies correlate with observed chemical and biological activities in related compounds [26].

Computational studies indicate that the introduction of substituents like the methyl group and aldehyde functionality affects the frontier molecular orbital energies and distributions [28] [29]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap provides information about electronic excitation characteristics and optical properties [29]. These computational approaches enable prediction of reactivity patterns and provide theoretical foundations for understanding experimental observations [26] [28].

Table 1: Computed Properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 241.31 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| XLogP3-AA | 3.2 | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Exact Mass | 241.05613515 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| Monoisotopic Mass | 241.05613515 Da | Computed by PubChem 2.1 (PubChem release 2021.05.07) |

| Topological Polar Surface Area | 45.6 Ų | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

| Heavy Atom Count | 17 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 296 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |

Table 2: Chemical Identifiers of 10-Methyl-10H-phenothiazine-3-carbaldehyde

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 10-methylphenothiazine-3-carbaldehyde |

| Chemical Abstracts Service Number | 4997-36-8 |

| Molecular Formula | C14H11NOS |

| International Chemical Identifier | InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3 |

| International Chemical Identifier Key | DZCOHLCHTVMOJU-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |

| PubChem Compound Identifier | 617826 |

| Molecular Descriptor Language Number | MFCD00778352 |

Table 3: Physical Properties of 10-Methyl-10H-phenothiazine-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (crystalline) | Multiple suppliers |

| Melting Point | 89°C | Chemical Book |

| Boiling Point | 270-280°C (13 Torr) | Chemical Book |

| Density | 1.281±0.06 g/cm³ (Predicted) | Chemical Book |

| Storage Temperature | 2-8°C (inert atmosphere) | BLD Pharm |

| Appearance | Solid | Sigma-Aldrich |

Classical Synthetic Routes

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction represents one of the most significant classical approaches for the formylation of 10-methyl-10H-phenothiazine derivatives [1] [2]. This electrophilic aromatic substitution reaction employs dimethylformamide and phosphorus oxychloride to generate the formylating agent, which subsequently attacks the electron-rich phenothiazine nucleus at the 3-position [1] [2].

The mechanism proceeds through the formation of a Vilsmeier reagent complex, followed by electrophilic attack on the phenothiazine substrate [1]. The reaction demonstrates excellent regioselectivity for the 3-position due to the electronic properties of the phenothiazine ring system [2]. Modern applications of this methodology have been successfully implemented in multi-step synthetic strategies involving alkylation followed by Vilsmeier-Haack formylation, particularly in the synthesis of tetrazolopyrimidine-tethered phenothiazine molecular hybrids [1] [2].

The reaction conditions typically require controlled temperatures and anhydrous conditions to prevent hydrolysis of the formylating reagent [1]. Yields are generally variable but can be optimized through careful control of reaction parameters including temperature, reaction time, and reagent stoichiometry [2].

Direct Formylation Approaches

Direct formylation methodologies encompass several classical approaches beyond the Vilsmeier-Haack reaction [3] [4]. The Duff formylation reaction has been successfully applied to phenothiazine substrates, representing a significant advancement in the direct introduction of formyl groups [3] [4].

The traditional Duff formylation employs urotropine (hexamethylenetetramine) in acetic acid under elevated temperatures [3] [4]. This reaction was historically limited by long reaction times and moderate yields, with conventional conditions requiring 1060 minutes at 120°C to achieve yields of approximately 40% [3]. The mechanism involves the formation of an iminium salt intermediate, which subsequently undergoes hydrolysis to yield the desired aldehyde product [4].

Recent modifications to the Duff formylation have focused on improving reaction efficiency and selectivity [3] [4]. The regioselectivity of formylation is governed by the electronic properties of the phenothiazine nucleus, with the 3-position being favored due to its enhanced electron density [4].

Alternative Synthetic Strategies

Alternative classical synthetic routes include several complementary approaches that have been developed to address specific synthetic challenges [5] [6]. The traditional high-temperature cyclization of diphenylamines with sulfur at 250-260°C represents the historical foundation for phenothiazine synthesis, which can be adapted for the preparation of substituted derivatives [6].

The Smiles rearrangement approach offers another classical pathway, typically involving a four-step process with base-mediated rearrangement as the key transformation [6]. This methodology provides good control over substitution patterns but often suffers from regioselectivity limitations [6].

More recent developments include iron-catalyzed cross-coupling methodologies that offer environmental advantages over traditional palladium and copper-catalyzed systems [5]. These approaches address issues of poor substrate scope, extended reaction times, and limited regioselectivity encountered with conventional methods [5].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a transformative technology for phenothiazine derivative preparation, offering substantial improvements in reaction efficiency and selectivity [3] [7] [8]. The implementation of dynamic microwave power systems has demonstrated particular effectiveness in the synthesis of 10-methyl-10H-phenothiazine-3-carbaldehyde derivatives [3].

The microwave-assisted Duff formylation represents a significant advancement over conventional thermal methods [3]. Under optimized microwave conditions employing 400 watts power at 50% duty cycle, the reaction temperature is reduced from 120°C to 94°C while achieving a dramatic reduction in reaction time from 1060 minutes to 30 minutes [3]. This represents a 35-fold improvement in reaction kinetics while maintaining comparable or improved yields of 50% compared to 40% for conventional heating [3].

Three distinct microwave procedures have been developed for phenothiazine synthesis: the dry media procedure utilizing solid supports, solvent heating methods, and simultaneous cooling techniques [3]. The dry media procedure employs anhydrous silica gel, alumina, or bentonite clay as solid supports, offering advantages in terms of selectivity enhancement and simplified product isolation [3]. Silica gel has demonstrated superior performance compared to alternative solid supports, providing yield improvements of 15-30% in many cases [3].

The simultaneous cooling method enables precise temperature control during microwave irradiation, preventing solvent superheating and allowing for the use of conventional solvents [3]. This approach has proven particularly effective for the synthesis of heterocyclic chalcones and bis-chalcones derived from 3-formyl-10-methylphenothiazine [3].

Flow Chemistry Applications

Flow chemistry methodologies have been increasingly applied to phenothiazine synthesis, offering advantages in terms of process control, scalability, and safety [9] [10]. Continuous flow processes enable precise control of reaction parameters including temperature, residence time, and reagent mixing, which is particularly beneficial for heat-sensitive phenothiazine derivatives [9].

The implementation of flow chemistry in phenothiazine synthesis addresses several limitations of batch processes, including poor heat transfer, inconsistent mixing, and safety concerns associated with high-temperature reactions [9]. Flow reactors provide enhanced heat transfer characteristics, enabling more precise temperature control and reducing the formation of thermal degradation products [9].

Specific applications include the continuous synthesis of N-alkylated phenothiazine derivatives using flow reactors equipped with precise temperature and pressure control systems [9]. The technology has demonstrated particular utility in the preparation of phenothiazine derivatives for redox flow battery applications, where consistent product quality and scalability are critical requirements [9].

The integration of flow chemistry with other advanced technologies, such as microwave heating and electrochemical synthesis, represents an emerging area of development that offers synergistic advantages [9] [10].

Green Chemistry Considerations

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes to phenothiazine derivatives [7] [11] [12]. These approaches focus on minimizing environmental impact through the reduction of hazardous reagents, solvents, and waste products [7] [8].

Solvent-free microwave synthesis represents a significant advancement in green chemistry applications [7] [8]. This methodology eliminates the need for organic solvents while providing enhanced reaction rates and yields [8]. The environmental benefits include reduced waste generation, simplified product isolation, and elimination of solvent recovery requirements [7] [8].

Electrochemical synthesis methods offer particularly attractive green chemistry advantages [11] [12]. These approaches utilize electrical energy to drive chemical transformations, eliminating the need for stoichiometric oxidizing or reducing agents [11]. The electrochemical generation of phenothiazin-5-ium intermediates has been successfully demonstrated using simple electrode systems in environmentally benign solvent mixtures [11].

Water-based reaction media represent another important green chemistry development [12]. The use of water/ethanol mixtures as reaction solvents provides environmental benefits while maintaining effective reaction performance [12]. These aqueous systems often demonstrate improved selectivity and simplified product isolation compared to traditional organic solvent systems [12].

Metal-free synthetic approaches have been developed to address concerns regarding metal catalyst toxicity and recovery [13]. Three-component metal-free synthesis methods utilizing iodine-containing reagents have demonstrated effectiveness in producing phenothiazine derivatives under aerobic conditions [13]. These approaches offer advantages in terms of reduced environmental impact and simplified purification procedures [13].

Industrial Scale Production Methods

Process Optimization Strategies

Industrial scale production of 10-methyl-10H-phenothiazine-3-carbaldehyde requires comprehensive optimization strategies addressing yield enhancement, cost reduction, and environmental compliance [14] [15] [16]. Process optimization encompasses multiple aspects including reaction conditions, catalyst systems, and downstream processing methodologies [14] [16].

Dynamic microwave control systems have emerged as effective tools for industrial scale synthesis, providing controlled heating profiles that minimize side reactions while maximizing product formation [3] [7]. The implementation of duty cycle control enables precise energy input management, reducing thermal stress on heat-sensitive intermediates [3].

Catalyst recovery and recycling systems represent critical components of industrial optimization strategies [14] [15]. Traditional methods employing iodine or aluminum chloride catalysts require effective separation and purification protocols to prevent product contamination [15]. Advanced catalyst recovery systems utilizing alkaline treatment followed by distillation have been developed to address these challenges [15].

Solid support utilization offers significant advantages in industrial applications through enhanced selectivity and simplified separation processes [3]. Silica gel and alumina supports provide 15-30% yield improvements while facilitating product isolation through straightforward filtration and extraction procedures [3].

Process intensification strategies focus on maximizing throughput while minimizing equipment footprint and energy consumption [9]. The integration of continuous flow reactors with advanced heating and cooling systems enables higher production rates with improved consistency compared to traditional batch processes [9].

Yield Enhancement Techniques

Yield enhancement represents a primary objective in industrial phenothiazine synthesis, with modern techniques achieving substantial improvements over traditional methods [3] [7] [14]. Systematic approaches to yield optimization encompass reaction parameter control, catalyst selection, and advanced process technologies [3] [14].

Microwave-assisted synthesis has demonstrated yield improvements of 10-25% compared to conventional thermal methods [3]. The enhanced yields result from improved heat transfer, reduced thermal degradation, and more selective reaction pathways [3]. Temperature optimization studies have shown that microwave heating enables operation at lower temperatures while maintaining or improving conversion rates [3].

Solvent selection and reaction medium optimization contribute significantly to yield enhancement [3] [7]. The use of simultaneous cooling techniques during microwave irradiation enables precise temperature control, preventing thermal decomposition while maintaining efficient reaction kinetics [3]. Solvent-free conditions often provide 10-20% yield improvements through enhanced reagent contact and simplified product isolation [7] [8].

Catalyst loading optimization studies have demonstrated that reduced catalyst quantities can maintain or improve yields when combined with advanced heating technologies [3]. This approach provides dual benefits of yield enhancement and cost reduction [14].

The implementation of real-time monitoring systems enables dynamic optimization of reaction conditions based on continuous feedback regarding conversion rates and product formation [9]. These systems utilize spectroscopic monitoring techniques to adjust temperature, pressure, and reagent addition rates in response to reaction progress [9].

Purification and Quality Control Parameters

Industrial scale purification of 10-methyl-10H-phenothiazine-3-carbaldehyde requires sophisticated methodologies to achieve pharmaceutical or electronic grade purity specifications [14] [16]. Quality control parameters encompass chemical purity, physical properties, and stability characteristics [14] [16].

High-performance liquid chromatography represents the primary analytical technique for purity determination, with specifications typically requiring ≥97% purity for pharmaceutical applications [14] [16]. The method employs ultraviolet detection at appropriate wavelengths to quantify the target compound while identifying potential impurities [16].

Residual catalyst control constitutes a critical quality parameter, particularly for iodine-catalyzed processes where metal contamination can cause product discoloration and stability issues [14] [15]. Industrial purification protocols employ alkaline washing followed by crystallization to achieve residual iodine levels below 10 parts per million [14] [16].

Moisture content specifications typically require ≤0.5% water content to prevent hydrolysis and maintain product stability [14] [16]. Karl Fischer titration provides precise moisture determination for quality control purposes [16].

Spectroscopic identity confirmation utilizes nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry to verify structural integrity [14] [16]. These techniques ensure that the synthetic process has not introduced structural modifications or isomeric impurities [16].

Color stability testing evaluates product degradation under various storage conditions, providing important information regarding shelf life and packaging requirements [14] [16]. Visual inspection protocols monitor color changes over extended storage periods under controlled temperature and humidity conditions [16].

Particle size distribution analysis ensures consistent physical properties for downstream processing applications [16]. Laser diffraction techniques provide quantitative measurement of particle size uniformity, which affects dissolution rates and processing characteristics [16].

Heavy metal analysis employs inductively coupled plasma mass spectrometry to quantify trace metal contaminants below 20 parts per million total [16]. This analysis is particularly important for pharmaceutical applications where metal contamination must be minimized [16].